(+)-Isoproterenol

Description

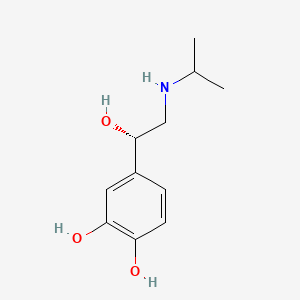

Structure

2D Structure

3D Structure

Properties

CAS No. |

2964-04-7 |

|---|---|

Molecular Formula |

C11H17NO3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m1/s1 |

InChI Key |

JWZZKOKVBUJMES-LLVKDONJSA-N |

SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O |

Isomeric SMILES |

CC(C)NC[C@H](C1=CC(=C(C=C1)O)O)O |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Isoproterenol structure and chemical properties

An In-depth Technical Guide to (+)-Isoproterenol: Structure, Properties, and Biological Activity

Introduction

Isoproterenol, also known as isoprenaline, is a synthetic catecholamine and a potent, non-selective agonist for β-adrenergic receptors.[1][2] It is the N-isopropyl analog of norepinephrine and was one of the first selective β-adrenergic receptor agonists to be synthesized.[2] While the commercially available form is often a racemic mixture ((±)-Isoproterenol), the biologically more active enantiomer is the levorotatory or (R)-enantiomer, which is structurally analogous to this compound.[2] This document provides a comprehensive technical overview of the chemical structure, properties, and signaling pathways of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a catecholamine derivative characterized by a catechol ring (a benzene ring with two adjacent hydroxyl groups), an ethanolamine side chain, and an isopropyl group attached to the nitrogen atom.[2] This N-isopropyl substitution is crucial for its selectivity towards β-adrenergic receptors over α-adrenergic receptors.[2]

Chemical Identifiers

The structure and key identifiers for this compound and its common hydrochloride salt form are detailed below.

Chemical Structure of this compound

Conclusion

This compound remains a cornerstone tool in cardiovascular and pulmonary research due to its potent and well-characterized activity as a non-selective β-adrenergic agonist. Its defined chemical structure and properties, coupled with a deep understanding of its primary signaling pathway through Gαs, cAMP, and PKA, allow for its use as a standard agonist in a wide range of experimental models. The established protocols for its characterization, such as competitive binding assays, provide a robust framework for investigating adrenergic receptor pharmacology and the development of novel therapeutic agents.

References

(+)-Isoproterenol and its Interaction with Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of (+)-isoproterenol for beta-adrenergic receptors. Isoproterenol, a non-selective β-adrenergic agonist, exists as two stereoisomers: the more potent (-)-isomer (levoisoproterenol or R-(-)-isoproterenol) and the less active (+)-isomer (dextroisoproterenol or S-(+)-isoproterenol). Understanding the differential binding affinities of these enantiomers is crucial for structure-activity relationship studies and the development of targeted therapeutics. This guide provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for assessing binding affinity, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding Affinity

The binding affinity of isoproterenol enantiomers to β1 and β2-adrenergic receptors is typically determined through radioligand competition binding assays. In these experiments, the ability of the unlabeled ligand (e.g., this compound) to displace a radiolabeled antagonist (commonly [3H]-dihydroalprenolol or [125I]-cyanopindolol) from the receptor is measured. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While extensive quantitative data for the highly potent (-)-isoproterenol is available, specific Ki or IC50 values for the (+)-isomer are less frequently reported due to its significantly lower affinity. However, studies consistently demonstrate a marked stereoselectivity in binding, with the (-)-enantiomer exhibiting a much higher affinity than the (+)-enantiomer. The order of potency for adrenoceptor agonists in competing for binding sites has been established as (-)-isoproterenol > (±)-isoproterenol > this compound[1][2].

For comparative purposes, the following table summarizes representative binding affinity data for isoproterenol at human β1 and β2-adrenergic receptors. It is important to note that the affinity of the (+)-isomer is substantially lower than that of the (-)-isomer.

| Compound | Receptor Subtype | Assay Type | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |

| (-)-Isoproterenol | β1-Adrenergic | Competition | [125I]iodocyanopindolol | Asthmatic Bronchi | - | 80 ± 13 | [3] |

| (-)-Isoproterenol | β1-Adrenergic | Competition | --INVALID-LINK--CGP-12177 | Rat Brain | - | - | [4] |

| (±)-Isoproterenol | β1-Adrenergic | Competition | [125I]CYP | - | 220 | - | [5] |

| (±)-Isoproterenol | β2-Adrenergic | Competition | [125I]CYP | - | 460 | - | [5] |

| This compound | β-Adrenergic | Competition | [3H]dihydroalprenolol | Rat Cardiac Membranes | Lower affinity than (-)- and (±)-isomers | - | [1][2] |

Note: Ki values are a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity. IC50 values represent the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. The relationship between Ki and IC50 is dependent on the concentration and Kd of the radioligand used in the assay.

Experimental Protocols

The determination of binding affinity for this compound at beta-adrenergic receptors is primarily achieved through radioligand competition binding assays. Below are detailed methodologies for the key experiments involved.

Cell Culture and Membrane Preparation

Objective: To obtain a source of beta-adrenergic receptors for the binding assay. This protocol is applicable to adherent cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, stably expressing the desired beta-adrenergic receptor subtype.

Materials:

-

Adherent cells expressing the target beta-adrenergic receptor (e.g., CHO-β1AR, HEK-β2AR)

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell scraper

-

Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Homogenizer (e.g., Dounce or Polytron)

-

Centrifuge and appropriate tubes

-

Sucrose solution (e.g., 10% in lysis buffer)

-

Protein assay reagents (e.g., BCA or Bradford)

Procedure:

-

Culture the cells in appropriate flasks or dishes until they reach 80-90% confluency.

-

Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Add a small volume of ice-cold lysis buffer to the flask and scrape the cells using a cell scraper.

-

Transfer the cell suspension to a pre-chilled homogenization tube.

-

Homogenize the cells on ice with a Dounce homogenizer (typically 20-30 strokes) or a Polytron homogenizer (2-3 short bursts at a low setting).

-

Transfer the homogenate to a centrifuge tube and centrifuge at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.

-

Repeat the high-speed centrifugation step (step 7).

-

Discard the supernatant and resuspend the final membrane pellet in a small volume of lysis buffer containing a cryoprotectant such as 10% sucrose.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Aliquot the membrane suspension and store at -80°C until use.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific beta-adrenergic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

Materials:

-

Prepared cell membranes expressing the target beta-adrenergic receptor

-

Radiolabeled beta-adrenergic antagonist (e.g., [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-cyanopindolol ([125I]-CYP))

-

Unlabeled this compound stock solution and serial dilutions

-

Unlabeled non-selective antagonist for determining non-specific binding (e.g., propranolol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

96-well microplates

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)

-

Scintillation vials and scintillation cocktail (for 3H) or gamma counter tubes (for 125I)

-

Liquid scintillation counter or gamma counter

Procedure:

-

Assay Setup: Prepare the following in a 96-well microplate in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the cell membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM propranolol), and the cell membrane preparation.

-

Competition: Add assay buffer, the radioligand, the cell membrane preparation, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The incubation time should be determined in preliminary kinetic experiments.

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with several volumes of ice-cold wash buffer (e.g., assay buffer without BSA) to remove any remaining unbound radioligand.

-

Radioactivity Measurement:

-

For [3H]-DHA, place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

For [125I]-CYP, place the filters in gamma counter tubes and count the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound and beta-adrenergic receptor binding.

References

- 1. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of beta-adrenergic receptors and in vitro relaxant responses to isoproterenol in asthmatic airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Isoproterenol Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isoproterenol, a potent synthetic catecholamine and non-selective β-adrenergic receptor agonist, serves as a cornerstone pharmacological tool for investigating G-protein coupled receptor (GPCR) signaling. Its high efficacy and broad activity across β-adrenergic receptor subtypes (β1, β2, and β3) make it an invaluable agent for elucidating the canonical Gs-protein-mediated signaling cascade and more recently appreciated biased or non-canonical pathways. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling networks.

Introduction to this compound

Isoproterenol is a sympathomimetic amine structurally similar to epinephrine.[1] It is a full agonist at both β1- and β2-adrenergic receptors with similar affinity for both, and also acts on β3-adrenergic receptors.[1] Its primary clinical applications have been in the treatment of bradycardia and heart block.[2][3] In a research context, isoproterenol is widely used to induce specific physiological and cellular responses, such as cardiac hypertrophy and fibrosis in animal models, to study the underlying molecular mechanisms.[4][5][6][7]

Receptor Binding and Activation

Isoproterenol exerts its effects by binding to β-adrenergic receptors, which are members of the GPCR superfamily. This binding event triggers a conformational change in the receptor, initiating intracellular signaling cascades. The binding affinity and potency of isoproterenol can vary depending on the receptor subtype and the cellular context.

Quantitative Data: Receptor Binding Affinities and Potency

The following tables summarize key quantitative parameters for isoproterenol's interaction with adrenergic receptors.

| Parameter | Receptor Subtype | Value | Cell/Tissue Type | Reference |

| Ki | β1-AR | 0.22 µM | Not Specified | [8] |

| Ki | β2-AR | 0.46 µM | Not Specified | [8] |

| Ki | β3-AR | 1.6 µM | Not Specified | [8] |

| KD | β-adrenergic receptors | 3-5 µM | Rat Adipocytes | [9] |

| KD | β-adrenergic receptors | 0.9-1.0 µM | Human Adipocytes | [9] |

| pEC50 | β2-AR | 8.58 ± 0.10 | U937 Promonocytes | [10] |

| EC50 | β-adrenergic receptors (L-type Ca2+ current) | 20.0 nM | Frog Ventricular Myocytes | [11] |

| EC50 | MAPK activation | 1-3 µM | Not Specified |

Note: Ki represents the inhibition constant, KD represents the equilibrium dissociation constant, and EC50 (or pEC50 = -log(EC50)) represents the half-maximal effective concentration.

Canonical Gs-Protein Signaling Pathway

The most well-characterized downstream pathway of isoproterenol is the Gs-protein-coupled activation of adenylyl cyclase.[2]

-

Receptor-G Protein Coupling: Upon isoproterenol binding, the β-adrenergic receptor couples to the heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[12]

-

PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[2]

-

Downstream Phosphorylation: PKA then phosphorylates a multitude of downstream target proteins, leading to various cellular responses, such as increased heart rate and contractility, and smooth muscle relaxation.[2][12]

Non-Canonical and Biased Signaling Pathways

Beyond the classical Gs-PKA axis, isoproterenol can also induce signaling through alternative pathways, often involving G-protein coupled receptor kinases (GRKs) and β-arrestins. This is an area of active research, revealing the complexity of GPCR signaling.

GRK/β-Arrestin-Mediated Signaling and Desensitization

Prolonged stimulation with isoproterenol leads to receptor desensitization, a process initiated by GRKs and β-arrestins.

-

Receptor Phosphorylation: GRKs phosphorylate the agonist-occupied β-adrenergic receptor.[13]

-

β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin to the receptor.[13][14]

-

Desensitization: β-arrestin binding sterically hinders the receptor's interaction with Gs protein, thus uncoupling it from adenylyl cyclase stimulation and dampening the signal.[13][14]

-

Internalization: β-arrestin also acts as an adapter protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote receptor internalization.[15]

-

β-Arrestin as a Signal Transducer: Importantly, β-arrestin can also act as a scaffold for other signaling proteins, initiating a second wave of G-protein-independent signaling. This can lead to the activation of pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[8][13]

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoproterenol infusion induces alterations in expression of hypertrophy-associated genes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. columbia.edu [columbia.edu]

- 15. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomer-Specific Effects of Isoproterenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoproterenol, a non-selective β-adrenergic receptor agonist, is a synthetic catecholamine used in the management of bradycardia and heart block.[1][2] As a chiral molecule, isoproterenol exists as two enantiomers: (R)-(-)-isoproterenol and (S)-(+)-isoproterenol. It is well-established that the pharmacological activity of isoproterenol resides primarily in the (R)-enantiomer, which exhibits significantly greater affinity and potency at β-adrenergic receptors compared to its (S)-counterpart. This guide provides a comprehensive technical overview of the enantiomer-specific effects of isoproterenol, focusing on its pharmacodynamics, pharmacokinetics, and the underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Isoproterenol exerts its physiological effects by activating both β1- and β2-adrenergic receptors, leading to a cascade of downstream signaling events.[1][2] The primary mechanism of action involves the stimulation of adenylyl cyclase, which increases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[3] This second messenger, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins and producing a range of physiological responses, including increased heart rate, contractility, and bronchodilation.[2][3]

The stereochemistry of isoproterenol plays a critical role in its interaction with the chiral environment of adrenergic receptors. The differential effects of its enantiomers underscore the importance of stereoselectivity in pharmacology and drug design.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and potency (EC50) of isoproterenol enantiomers at β1- and β2-adrenergic receptors.

Table 1: Binding Affinity (Ki) of Isoproterenol Enantiomers for β-Adrenergic Receptors

| Enantiomer | Receptor Subtype | Ki (µM) | Cell Type/Tissue | Reference |

| Racemic Isoproterenol | β1-Adrenergic | 0.22 | Recombinant | [3] |

| Racemic Isoproterenol | β2-Adrenergic | 0.46 | Recombinant | [3] |

| (-)-Isoproterenol | β1-Adrenergic | 0.66 | Rat Kidney Tubular Cell Membrane | [4] |

Note: Data for individual enantiomers are limited in the reviewed literature. The value for (-)-Isoproterenol corresponds to the more active (R)-enantiomer.

Table 2: Potency (EC50) of Isoproterenol in Functional Assays

| Compound | Assay | Receptor Subtype | EC50 (µM) | Cell Type | Reference |

| Racemic Isoproterenol | cAMP Accumulation | β2-Adrenergic | 0.08 | Human Airway Smooth Muscle | [5] |

| Racemic Isoproterenol | MAPK Activation | Not Specified | 1-3 | Not Specified | [6] |

| Racemic Isoproterenol | cAMP Accumulation | β2-Adrenergic | pEC50 = 8.58 ± 0.10 | U937 Promonocytes | [1] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Signaling Pathways

The activation of β-adrenergic receptors by isoproterenol initiates a cascade of intracellular signaling events. While the canonical pathway involves Gs protein coupling and cAMP production, evidence also suggests the involvement of other pathways, including G protein-independent signaling and β-arrestin recruitment.[3][7]

Canonical Gs-cAMP Signaling Pathway

The primary signaling pathway for isoproterenol involves the activation of the Gs alpha subunit of the G protein complex, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Caption: Canonical Gs-cAMP signaling pathway activated by (R)-isoproterenol.

β-Arrestin Mediated Signaling

In addition to G protein-dependent signaling, β-adrenergic receptors can also signal through β-arrestin pathways. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. This can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades, such as the MAPK/ERK pathway.[8]

Caption: β-Arrestin mediated signaling pathway following isoproterenol binding.

Experimental Protocols

Radioligand Binding Assay to Determine Enantiomer Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinities (Ki) of (R)- and (S)-isoproterenol for β1- and β2-adrenergic receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell membranes from cells stably expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Unlabeled ligands: (R)-(-)-isoproterenol, (S)-(+)-isoproterenol, and a non-selective antagonist (e.g., propranolol) for determining non-specific binding.

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled antagonist (e.g., 10 µM propranolol).

-

Competition: Cell membranes, radioligand, and increasing concentrations of (R)- or (S)-isoproterenol.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay to Determine Enantiomer Potency

This protocol outlines a method to measure the potency (EC50) of (R)- and (S)-isoproterenol in stimulating cAMP production in whole cells.

Materials:

-

Whole cells expressing β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

(R)-(-)-isoproterenol and (S)-(+)-isoproterenol.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to near confluence.

-

Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in serum-free media for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add increasing concentrations of (R)- or (S)-isoproterenol to the wells and incubate for a defined time (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the media and adding cell lysis buffer.

-

cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Caption: Workflow for a whole-cell cAMP accumulation assay.

In Vivo Effects

While comprehensive in vivo studies directly comparing the enantiomers of isoproterenol are not abundant, the racemic mixture is widely used to model cardiac hypertrophy and heart failure in animals.[9] These studies typically involve subcutaneous injection or continuous infusion of isoproterenol, leading to sustained β-adrenergic stimulation. The resulting cardiac remodeling is characterized by increased heart weight, fibrosis, and altered gene expression.[9]

A study in rats demonstrated that subcutaneous injection of isoproterenol caused a significant decrease in arterial pressure and an increase in heart rate.[9] It also led to a decline in left ventricular contractile function.[9]

Conclusion

The pharmacological effects of isoproterenol are predominantly mediated by the (R)-(-)-enantiomer, which exhibits significantly higher affinity and potency for β-adrenergic receptors than the (S)-(+)-enantiomer. This stereoselectivity highlights the importance of considering the three-dimensional structure of drugs in their interaction with biological targets. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals working to understand the nuanced pharmacology of isoproterenol and to develop more selective and effective β-adrenergic agonists. Further research is warranted to fully elucidate the differential signaling pathways and in vivo effects of the individual enantiomers, which could lead to the development of safer and more targeted therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoprenaline hydrochloride (Isoproterenol), Non-selective beta adrenoceptor agonist (CAS 51-30-9) | Abcam [abcam.com]

- 7. Both Gs and Gi proteins are critically involved in isoproterenol-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Isoproterenol on Tissue Defense Enzymes, Hemodynamic and Left Ventricular Contractile Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereochemistry of Isoproterenol: Unraveling the Biological Activity of the (+)-Enantiomer Versus the Racemic Mixture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isoproterenol, a synthetic catecholamine and non-selective β-adrenergic receptor agonist, has long been a cornerstone in both clinical practice and pharmacological research.[1] As a chiral molecule, isoproterenol exists as a pair of enantiomers, (R)-(-)-isoproterenol and (S)-(+)-isoproterenol, which are typically administered as a racemic mixture.[1] However, the principle of stereoselectivity in drug action dictates that these enantiomers may exhibit profound differences in their biological activity. This technical guide provides a comprehensive analysis of the biological activity of the (+)-isoproterenol enantiomer in comparison to its racemic counterpart, offering valuable insights for drug development and research professionals.

It is widely recognized that the biological activity of isoproterenol resides primarily in its (R)-(-)-enantiomer, which is significantly more potent than the (S)-(+)-enantiomer.[2][3] This disparity is a direct consequence of the stereospecific nature of the β-adrenergic receptors, which preferentially bind the (R)-(-)-isomer.[3] Consequently, the racemic mixture's activity is largely attributed to the presence of the (R)-(-)-enantiomer, with the (S)-(+)-enantiomer often considered to be less active or even inactive in comparison.

Data Presentation: A Comparative Analysis

To facilitate a clear understanding of the differential activity, the following tables summarize the available quantitative data for the binding affinity and functional potency of isoproterenol's enantiomers and the racemic mixture at β-adrenergic receptors. It is crucial to note that direct side-by-side comparisons in a single study are limited, and therefore, data has been carefully compiled from various sources. Experimental conditions, such as the tissue or cell line used and the specific radioligand employed, can influence these values and should be considered when interpreting the data.

Table 1: Comparative Binding Affinities (Ki/Kd) of Isoproterenol Enantiomers and Racemic Mixture at β-Adrenergic Receptors

| Compound | Receptor Subtype | Test System | Radioligand | Ki/Kd (nM) |

| (±)-Isoproterenol (Racemic) | β1 | Turkey Erythrocyte Membranes | [3H]Dihydroalprenolol | ~200-400 |

| β2 | S49 Lymphoma Cells | [3H]Dihydroalprenolol | ~60-100 | |

| β-Adrenergic | Rat Adipocytes | [3H]Isoproterenol | 3070 - 5000 | |

| (-)-Isoproterenol | β-Adrenergic | Turkey Erythrocyte Membranes | Not Specified | Significantly higher affinity than racemic |

| This compound | β-Adrenergic | Not Specified | Not Specified | Significantly lower affinity than (-)-isomer |

Note: Specific Ki/Kd values for the individual enantiomers directly compared to the racemic mixture are not consistently available in the literature. The table reflects the general understanding of their relative affinities.

Table 2: Comparative Functional Potencies (EC50) of Isoproterenol Enantiomers and Racemic Mixture in Adenylyl Cyclase Activation

| Compound | Receptor Subtype | Test System | EC50 (nM) |

| (±)-Isoproterenol (Racemic) | β1 | Turkey Erythrocyte Membranes | ~30-40 |

| β2 | S49 Lysed Cells | ~30-40 | |

| (-)-Isoproterenol | Not Specified | Not Specified | Significantly lower EC50 than (+)-isomer |

| This compound | Not Specified | Not Specified | Significantly higher EC50 than (-)-isomer |

Note: As with binding affinities, direct comparative EC50 values for both enantiomers and the racemic mixture from a single study are scarce. The table illustrates the established trend in their functional potencies.

Experimental Protocols: Methodologies for Assessing Biological Activity

The following sections detail the standard experimental protocols used to determine the binding affinity and functional potency of adrenergic agonists like isoproterenol.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.[4]

Materials:

-

Cell membranes expressing β-adrenergic receptors (e.g., from turkey erythrocytes for β1 or S49 lymphoma cells for β2).

-

Radioligand (e.g., [3H]Dihydroalprenolol - DHA).

-

Unlabeled ligands: this compound, (±)-Isoproterenol, and a non-selective antagonist (e.g., propranolol for determining non-specific binding).

-

Assay Buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Isolate cell membranes from the chosen cell line or tissue through homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and competitor binding.

-

Total Binding: Add a fixed concentration of radioligand and a known amount of membrane protein to the assay buffer.

-

Non-specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled antagonist (e.g., propranolol) to saturate the receptors and prevent radioligand binding.

-

Competitor Binding: Add the same components as for total binding, along with increasing concentrations of the test compounds (this compound or racemic isoproterenol).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.[5]

Materials:

-

Intact cells or cell membranes expressing β-adrenergic receptors.

-

Agonists: this compound and racemic isoproterenol.

-

Assay Buffer (e.g., containing ATP, MgCl2, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

cAMP detection kit (e.g., ELISA or radioimmunoassay-based).

-

Lysis buffer.

-

Plate reader or gamma counter.

Procedure:

-

Cell Culture/Membrane Preparation: Culture cells expressing the receptor of interest to an appropriate density or prepare cell membranes as described in the binding assay protocol.

-

Assay Setup: In a multi-well plate, add cells or membranes to the assay buffer.

-

Agonist Stimulation: Add increasing concentrations of the test agonists (this compound or racemic isoproterenol) to the wells. Include a control group with no agonist.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes) to allow for cAMP production.

-

Termination and Lysis: Stop the reaction by adding a lysis buffer.

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Mandatory Visualizations

β-Adrenergic Receptor Signaling Pathway

Caption: β-Adrenergic receptor signaling cascade initiated by isoproterenol.

Experimental Workflow for Comparing Enantiomer vs. Racemic Mixture

Caption: Workflow for comparing this compound and its racemic mixture.

Conclusion

The available evidence strongly indicates that the biological activity of racemic isoproterenol is predominantly driven by the (R)-(-)-enantiomer. The (S)-(+)-enantiomer exhibits significantly lower affinity for β-adrenergic receptors and, consequently, reduced functional potency. For researchers and drug development professionals, this stereoselectivity has critical implications. The development of enantiopure drugs, focusing on the more active enantiomer, can lead to therapies with improved efficacy and potentially a better safety profile by reducing the administration of a less active or inactive isomer. This in-depth guide provides the foundational knowledge, data, and experimental frameworks necessary to understand and further investigate the distinct pharmacological profiles of isoproterenol's stereoisomers.

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. Beta-adrenergic receptor signaling by the isomers of isoproterenol and like drugs in retinal endothelial cells and Müller cells - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

The Dawn of a New Era in Adrenergic Pharmacology: A Technical Guide to the Discovery and Enduring Significance of (+)-Isoproterenol

For decades, the scientific community has leveraged the unique properties of (+)-Isoproterenol, a synthetic catecholamine, to unravel the complexities of the sympathetic nervous system and pioneer new therapeutic strategies. This guide provides an in-depth exploration of the discovery, mechanism of action, and historical significance of this pivotal molecule for researchers, scientists, and drug development professionals.

A Landmark Discovery and its Historical Context

Isoproterenol, also known as isoprenaline, was discovered in 1940 and introduced for medical use in 1947.[1] Its development marked a turning point in pharmacology, as it was one of the first synthetic sympathomimetic amines and the first selective β-adrenergic receptor agonist.[1] The research in the 1940s revealed that this isopropyl analog of epinephrine could dilate the bronchi while increasing heart rate and cardiac output, all without causing vasoconstriction.[2] A U.S. patent from 1943 highlighted its wider therapeutic index and stronger action compared to adrenaline.[2]

The true significance of isoproterenol was cemented by the groundbreaking work of Raymond P. Ahlquist. In his seminal 1948 paper, Ahlquist used isoproterenol and other catecholamines to propose the existence of two distinct types of adrenergic receptors: alpha (α) and beta (β).[3][4][5][6] He observed that certain sympathomimetic amines elicited different responses in various tissues and that the rank order of potency of these amines allowed for their classification into two groups. Isoproterenol was the most potent agonist for what he termed β-receptors, which were responsible for effects such as cardiac stimulation and smooth muscle relaxation.[4] This dual receptor theory, initially met with skepticism, was later proven with the discovery of dichloroisoproterenol (DCI), a β-blocker that selectively blocked the effects of isoproterenol.[7] This validation of Ahlquist's hypothesis laid the foundation for the development of all subsequent β-agonist and β-blocker drugs, revolutionizing the treatment of cardiovascular and respiratory diseases.[5][7]

Physicochemical Properties and Synthesis

Isoproterenol hydrochloride is a synthetic sympathomimetic amine structurally related to epinephrine.[8] It is a racemic compound with the chemical name 3,4-Dihydroxy-α-[(isopropylamino)methyl] benzyl alcohol hydrochloride.[8]

The synthesis of isoproterenol has been approached through various methods. One common pathway involves the reaction of catechol with chloroacetyl chloride in the presence of aluminum chloride to form 2-chloro-3',4'-dihydroxyacetophenone.[9][10] This intermediate is then reacted with isopropylamine, followed by treatment with hydrochloric acid, to yield 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride.[9][10] The final step involves the catalytic hydrogenation of this ketone to produce isoproterenol hydrochloride.[9][10] Another described method involves a Friedel-Crafts reaction of catechol and glycine to produce an intermediate that is then reacted with isopropyl chloride and subsequently reduced.[10][11]

Mechanism of Action and Cellular Signaling

Isoproterenol is a potent, non-selective agonist for both β1- and β2-adrenergic receptors, with very low affinity for α-adrenergic receptors.[8][12] Its biological effects are mediated through the activation of these G-protein coupled receptors (GPCRs).

The Canonical Gs-Protein Signaling Pathway

Upon binding to β-adrenergic receptors, isoproterenol induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][9][13] cAMP acts as a second messenger, activating Protein Kinase A (PKA).[2][13]

Activated PKA has numerous downstream targets, depending on the cell type. In cardiac myocytes, PKA phosphorylates L-type calcium channels, leading to increased intracellular calcium and enhanced contractility (positive inotropy).[13] PKA also phosphorylates ryanodine receptors on the sarcoplasmic reticulum, further increasing calcium release.[13] The overall effect on the heart is an increase in heart rate (positive chronotropy), contractility, and conduction velocity (positive dromotropy).[14]

In smooth muscle, such as in the bronchi, gastrointestinal tract, and uterus, the activation of the PKA pathway leads to the phosphorylation of proteins that promote relaxation.[13] This results in bronchodilation and relaxation of uterine and GI smooth muscle.[13]

Non-Canonical and Biased Agonism

Recent research has revealed that isoproterenol's signaling is more complex than initially understood. Studies have shown that isoproterenol can also activate extracellular signal-regulated kinases (ERKs) through both Gs and Gi proteins in cardiomyocytes.[15] The Gi-mediated pathway involves Src, Shc, Ras, and Raf-1 kinase.[15] Furthermore, isoproterenol has been shown to act as a biased agonist at the α1A-adrenoceptor, selectively activating the MAPK/ERK pathway, a mechanism that appears to be independent of Gαq.[3] This biased agonism suggests that isoproterenol can induce distinct signaling cascades depending on the receptor subtype and cellular context.

Isoproterenol can also induce signaling through β-arrestin, which can lead to receptor internalization and activation of other pathways, such as the MAPK signaling cascade.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacology of isoproterenol.

| Parameter | Receptor Subtype | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Ki) | β1-AR | 0.22 µM | - | [3] |

| β2-AR | 0.46 µM (with GTP) | - | [3] | |

| β2-AR | 0.02 µM (without GTP) | - | [3] | |

| β3-AR | 1.6 µM | - | [3] | |

| Dissociation Constant (KD) | β-receptors | 5 µM | Rat Adipocytes | [16] |

| β-receptors | 0.9 - 1.0 µM | Human Adipocytes | [16] | |

| Potency (EC50) | β2-receptors (cAMP production) | - | Human Lymphocytes | [17] |

| α1A-AR (ERK activity) | 2.6 µM | CHO_α1A-AR cells | [3] |

Note: The efficacy of many β3-AR agonists is often expressed as a percentage of the response generated by isoproterenol, which is considered a full agonist.[18]

Experimental Protocols

The characterization of isoproterenol's pharmacology has relied on a variety of experimental techniques. Below are generalized protocols for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) and dissociation constant (KD) of a ligand for its receptor.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP.

In Vivo Animal Models

Isoproterenol is widely used in animal models to induce cardiac hypertrophy and heart failure, providing a platform to study the pathophysiology of these conditions and test potential therapeutics.[19][20]

A common protocol involves the continuous subcutaneous infusion of isoproterenol using an osmotic mini-pump in rodents.[20] For example, a 7-day infusion of isoproterenol (5 mg/kg/day) in rats has been shown to induce a 37% increase in left ventricular mass.[20] Functional and metabolic changes are then assessed using techniques such as magnetic resonance imaging (MRI) and analysis of tissue samples.[20]

Enduring Significance in Research and Medicine

The historical and ongoing significance of isoproterenol in both basic research and clinical practice cannot be overstated.

-

A Tool for Discovery: Isoproterenol was instrumental in the conceptualization and validation of the α- and β-adrenergic receptor theory, a cornerstone of modern pharmacology.[5][7]

-

A Pharmacological Probe: It remains a widely used tool to study the function of the sympathetic nervous system, the regulation of cardiovascular and respiratory physiology, and the mechanisms of GPCR signaling.[19][20]

-

A Model for Disease: Isoproterenol-induced cardiac hypertrophy and heart failure in animal models are crucial for understanding the molecular basis of these diseases and for the preclinical evaluation of new drugs.[19][20]

-

Therapeutic Applications: Clinically, isoproterenol is used in the management of bradycardia (slow heart rate), heart block, and certain types of arrhythmias.[13][21][22][23][24] It has also been used for bronchospasm during anesthesia.[13][23][24]

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. historiadelamedicina.org [historiadelamedicina.org]

- 5. From adrenoceptor mechanisms to clinical therapeutics: Raymond Ahlquist, Ph.D., 1914-1983 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raymond Ahlquist | American scientist | Britannica [britannica.com]

- 7. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isuprel (Isoproterenol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. ISOPROTERENOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 11. CN109438262A - The preparation method of isoprenaline hydrochloride - Google Patents [patents.google.com]

- 12. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases [mdpi.com]

- 19. Isoproterenol: Significance and symbolism [wisdomlib.org]

- 20. Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. clinicaltrials.eu [clinicaltrials.eu]

- 22. wikem.org [wikem.org]

- 23. FDA Clears First Generic of Isoproterenol (Isuprel) [medscape.com]

- 24. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the In Vivo Pharmacodynamics of (+)-Isoproterenol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a comprehensive technical overview of the in vivo pharmacodynamics of (+)-Isoproterenol (Isoprenaline), a potent, non-selective beta-adrenergic receptor agonist. It details the molecular mechanisms of action, downstream signaling cascades, and the resulting physiological effects on major organ systems, with a primary focus on the cardiovascular system. This guide summarizes quantitative data from key in vivo studies in tabular format for comparative analysis and presents detailed experimental protocols for inducing and assessing the effects of Isoproterenol in preclinical models. Mandatory visualizations of the core signaling pathway and a representative experimental workflow are provided to facilitate a deeper understanding of the concepts discussed.

Introduction to this compound

This compound, also known as isoprenaline, is a synthetic sympathomimetic amine structurally related to epinephrine.[1][2] It functions as a potent, non-selective agonist for both beta-1 (β1) and beta-2 (β2) adrenergic receptors, with minimal affinity for alpha-adrenergic receptors at therapeutic concentrations.[1][3] This dual agonism confers a range of significant physiological effects, making it a valuable pharmacological tool and therapeutic agent. Clinically, it is used to treat conditions such as bradycardia and heart block.[4][5] In preclinical research, Isoproterenol is widely used to model cardiac hypertrophy and heart failure in animals due to its profound effects on cardiac tissue when administered chronically.[6][7][8]

Mechanism of Action

Beta-Adrenergic Receptor Activation

Isoproterenol exerts its effects by binding to and activating β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4][5] β1 receptors are predominantly located in cardiac tissue, while β2 receptors are abundant in the smooth muscle of the bronchi, vasculature, and uterus.[5]

The Gs-cAMP-PKA Signaling Cascade

The activation of beta-adrenergic receptors by Isoproterenol initiates a well-defined intracellular signaling cascade.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[4] The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] As a crucial second messenger, cAMP activates Protein Kinase A (PKA).[4] Activated PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response.[4]

In cardiac myocytes, PKA phosphorylates L-type calcium channels and ryanodine receptors on the sarcoplasmic reticulum, increasing intracellular calcium levels and thereby enhancing contractility.[4] In smooth muscle cells, the signaling cascade leads to relaxation.[4]

Caption: Beta-adrenergic receptor signaling cascade initiated by Isoproterenol.

In Vivo Pharmacodynamic Effects

Cardiovascular System

The most pronounced in vivo effects of Isoproterenol are on the cardiovascular system.

-

Positive Chronotropy and Inotropy: Activation of β1 receptors in the heart leads to an increased heart rate (chronotropy) and force of contraction (inotropy).[4][5] This results in a significant increase in cardiac output.[2]

-

Vasodilation: Stimulation of β2 receptors in the vasculature of skeletal muscle, renal, and mesenteric beds causes peripheral vasodilation, leading to a decrease in total peripheral resistance.[1][2]

-

Blood Pressure: The combination of increased cardiac output and decreased peripheral resistance results in a characteristic hemodynamic profile: a fall in diastolic and mean arterial pressure, with systolic pressure remaining unchanged or slightly increasing.[1][2]

-

Cardiac Hypertrophy: Chronic administration of Isoproterenol is a widely established method for inducing cardiac hypertrophy and fibrosis in animal models.[6][8] Continuous β-adrenergic stimulation leads to maladaptive remodeling of the heart.[6]

Respiratory System

Through its potent agonism at β2 receptors in bronchial smooth muscle, Isoproterenol is an effective bronchodilator, capable of preventing or relieving bronchoconstriction.[2]

Metabolic Effects

Isoproterenol stimulates the release of free fatty acids and energy production.[2] Its effect on blood glucose is less pronounced than that of epinephrine, causing less hyperglycemia.[2]

Quantitative In Vivo Data

The following tables summarize quantitative data from various in vivo studies investigating the effects of Isoproterenol.

Table 1: Hemodynamic Effects of Isoproterenol in Rodent Models

| Parameter | Species/Model | Dose & Duration | Result | Reference |

|---|---|---|---|---|

| Systolic Blood Pressure | Wistar Rat | Osmotic Pump | ↓ from 128 to 106 mmHg after 2 days | [9] |

| Diastolic Blood Pressure | Wistar Rat | Osmotic Pump | ↓ from 94 to 79 mmHg after 2 days | [9] |

| Heart Rate | Wistar Rat | Osmotic Pump | Significant Increase after 2 and 7 days | [9] |

| Inotropic Response (ED50) | Pithed Rat | Prolonged Infusion | 36-fold increase (desensitization) | [10] |

| Left Ventricular Mass | Wistar Rat | 5 mg/kg/day for 7 days | 37% increase | [8] |

| Cardiac Output | Calf | 0.002 mg/kg | Significant increase | [11] |

| Systemic Vascular Resistance | Calf | 0.002 mg/kg | Significant reduction |[11] |

Table 2: Common Dosing Regimens for Inducing Cardiac Hypertrophy

| Species | Dose | Administration Route | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Mouse (C57BL/6J) | 2, 4, or 10 mg/kg/day | Subcutaneous Minipump | 2 weeks | Dose-dependent cardiac hypertrophy | [7] |

| Rat (Wistar) | 5 mg/kg/day | Subcutaneous Infusion | 7 days | Cardiac hypertrophy, impaired function | [8] |

| Rat (Sprague-Dawley) | 2.5 µg/kg/min | Subcutaneous Minipump | 7 days | Cardiac hypertrophy, increased heart rate | [6] |

| Mouse (Balb/c) | 5, 40, 80, or 160 µg/g/d | Subcutaneous Injection | 7 days | Dose-dependent vascular alterations |[12] |

Key Experimental Protocols

Protocol: Induction of Cardiac Hypertrophy in Mice using Osmotic Minipumps

This protocol describes a common method for inducing cardiac hypertrophy in mice, a model essential for studying heart failure.

1. Animal Model:

-

Species: C57BL/6J mice are commonly used.[7]

-

Acclimatization: Animals are acclimatized for at least one week under standard housing conditions (12:12 light:dark cycle, food and water ad libitum).[12]

2. Baseline Assessment:

-

Echocardiography: Perform baseline transthoracic echocardiography on anesthetized mice to assess cardiac structure and function.[7][13] Key measurements include left ventricular wall thickness, internal dimension, mass, and ejection fraction.[13]

3. Isoproterenol and Pump Preparation:

-

Dose Calculation: Calculate the total amount of Isoproterenol needed based on the desired dose (e.g., 30 mg/kg/day), the pump's flow rate (e.g., 0.11 µL/hr for an Alzet #1004 pump), and the duration of the study.[13]

-

Solution Preparation: Dissolve Isoproterenol in a sterile vehicle, such as 0.9% saline.[13] The control group should receive pumps filled with the vehicle alone.

-

Pump Filling: Under sterile conditions, fill the osmotic minipumps with the Isoproterenol solution or vehicle.[13]

4. Surgical Implantation:

-

Anesthesia: Anesthetize the mouse using a standard protocol (e.g., inhaled isoflurane).

-

Implantation: Make a small subcutaneous incision on the back of the mouse. Create a subcutaneous pocket and insert the filled osmotic minipump. Close the incision with sutures or wound clips.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

5. In-life Monitoring & Endpoint Analysis:

-

Serial Echocardiography: Perform echocardiography at regular intervals (e.g., weekly) to track the progression of cardiac remodeling.[13]

-

Tissue Collection: At the end of the study (e.g., 21-28 days), euthanize the animals.[13] Excise the heart, weigh it, and collect tissue for further analysis (e.g., histology for fibrosis, RNA/protein extraction for molecular analysis).[7][13]

Caption: Workflow for Isoproterenol-induced cardiac hypertrophy model.

Protocol: Assessment of Acute Cardiovascular Response in Rats

This protocol is designed to evaluate the immediate hemodynamic changes following an acute dose of Isoproterenol.

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats are suitable models.[6][10]

-

Preparation: For precise measurement without confounding autonomic reflexes, a "pithed" rat model can be used, where the central nervous system is destroyed but circulation is maintained.[10] Alternatively, conscious, freely moving rats with implanted telemetric devices or indwelling catheters can be used.[14]

2. Surgical Preparation (for catheterized model):

-

Anesthesia: Anesthetize the rat.

-

Catheterization: Implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

-

Recovery: Allow the animal to recover fully from surgery before experimentation.

3. Experimental Procedure:

-

Connection: Connect the arterial catheter to a pressure transducer and the venous catheter to an infusion pump.

-

Baseline Recording: Record baseline cardiovascular parameters (heart rate, systolic/diastolic/mean blood pressure) for a stable period.

-

Drug Administration: Administer Isoproterenol intravenously, either as a bolus injection (e.g., 10 µg/kg)[14] or as a continuous infusion at varying rates to establish a dose-response curve.

-

Data Acquisition: Continuously record hemodynamic parameters throughout the administration and for a suitable period afterward to observe the full response and return to baseline.

4. Data Analysis:

-

Calculate the change from baseline for each parameter at each dose or time point.

-

For dose-response studies, calculate the ED50 (the dose that produces 50% of the maximal response).

Conclusion

This compound is a powerful non-selective β-adrenergic agonist with well-characterized pharmacodynamic effects, particularly on the cardiovascular system. Its ability to potently stimulate both β1 and β2 receptors makes it an invaluable tool in both clinical and preclinical settings. Understanding its mechanism of action, in vivo physiological consequences, and the experimental protocols used for its study is critical for researchers in pharmacology and drug development. The data and methodologies presented in this guide offer a foundational resource for professionals working with this compound.

References

- 1. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Isoprenaline - Wikipedia [en.wikipedia.org]

- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 6. Cardiac beta-adrenergic signaling pathway alteration in isoproterenol-induced cardiac hypertrophy in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]

- 8. Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiovascular and respiratory effects of isoproterenol before and after artificial heart implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Age-, Gender-, and in Vivo Different Doses of Isoproterenol Modify in Vitro Aortic Vasoreactivity and Circulating VCAM-1 [frontiersin.org]

- 13. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Isoproterenol as a Tool for Studying GPCR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes. Their significance is further underscored by the fact that they are the targets of a substantial portion of modern medicinal drugs. Within this superfamily, the β-adrenergic receptors (β-ARs), activated by the endogenous catecholamines epinephrine and norepinephrine, are critical regulators of cardiovascular and pulmonary function.[1][2]

(+)-Isoproterenol, a synthetic catecholamine, serves as an indispensable pharmacological tool in the study of GPCR signaling.[3] It is a potent, non-selective agonist for β-adrenergic receptors, meaning it activates both β1 and β2 subtypes with high efficacy, and has a very low affinity for α-adrenergic receptors.[4][5][6][7] This property makes it an ideal reference compound for characterizing the downstream effects of β-adrenergic stimulation, validating new assays, and exploring the complex signaling networks initiated by these receptors. This guide provides an in-depth overview of Isoproterenol's mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its application in dissecting GPCR signaling pathways.

Chemical and Pharmacological Properties

Isoproterenol (also known as Isoprenaline) is structurally related to epinephrine, with an isopropyl group substituting the methyl group on the amine nitrogen.[8] This modification confers its characteristic high potency at β-receptors and negligible activity at α-receptors.[4]

| Property | Value |

| IUPAC Name | 4-[1-Hydroxy-2-[(1-methylethyl)amino]ethyl]-1,2-benzenediol |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol (hydrochloride salt: 247.72 g/mol )[8] |

| Type | Non-selective β-adrenergic receptor agonist[8][9] |

| Solubility | Soluble in water up to 100 mM |

Mechanism of Action: The Canonical Gs Pathway

Isoproterenol exerts its effects by binding to and activating β-adrenergic receptors, which are canonically coupled to the stimulatory G-protein, Gs.[10] This activation initiates a well-defined signaling cascade:

-

Receptor Activation : Isoproterenol binding induces a conformational change in the β-AR.

-

G-Protein Coupling : The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[8][10]

-

G-Protein Dissociation : The GTP-bound Gαs subunit dissociates from the βγ-subunits.[8]

-

Adenylyl Cyclase Activation : The dissociated Gαs-GTP complex activates adenylyl cyclase (AC), a membrane-bound enzyme.[2][10]

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[2][8][10]

-

Protein Kinase A (PKA) Activation : cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.[10]

-

Downstream Phosphorylation : Activated PKA phosphorylates a multitude of downstream target proteins on serine and threonine residues, leading to various cellular responses, such as increased heart rate, cardiac contractility, and smooth muscle relaxation.[2][10][11]

Canonical Gs signaling pathway activated by Isoproterenol.

Quantitative Pharmacological Data

Isoproterenol's utility as a research tool stems from its well-characterized and potent activity. The following tables summarize key quantitative parameters.

Table 1: Binding Affinity (Ki)

The inhibition constant (Ki) reflects the affinity of a ligand for a receptor. A lower Ki value indicates higher binding affinity.

| Receptor Subtype | Ki (nM) | Cell/Tissue System | Notes |

| β1-Adrenergic | ~60-200 | S49 Lymphoma Cells, Turkey Erythrocytes | Data can vary based on experimental conditions.[12] |

| β2-Adrenergic | ~60-200 | S49 Lymphoma Cells, Turkey Erythrocytes | Isoproterenol shows similar high affinity for both β1 and β2 subtypes.[12] |

Table 2: Functional Potency (EC50)

The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of its maximal effect, indicating its potency.

| Assay | EC50 (nM) | Cell System | Notes |

| cAMP Accumulation | 2.0 - 2.4 | HEK293 cells | Potency for stimulating the canonical Gs pathway.[13] |

| cAMP Accumulation | ~14 - 17 | HEK293-β2AR cells | EC50 values are highly dependent on cell line and assay conditions.[14] |

| MAPK Activation | 1000 - 3000 | Varies | Activation of MAPK pathways often occurs at higher concentrations. |

Experimental Protocols

Isoproterenol is a standard agonist used in a variety of assays to probe GPCR function.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (like Isoproterenol) by measuring its ability to compete with a radiolabeled ligand for receptor binding.[15][16][17]

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the β-adrenergic receptor of interest. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.[18][19]

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol), and varying concentrations of unlabeled Isoproterenol.[18][19]

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[18]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.[17][18]

-

Detection: Measure the radioactivity trapped on the filters using a scintillation counter.[18][19]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Isoproterenol. The IC50 (the concentration of Isoproterenol that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Workflow for a radioligand competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Methodology (HTRF - Homogeneous Time-Resolved Fluorescence):

-

Cell Plating: Plate cells expressing the β-adrenergic receptor in a suitable assay plate and culture overnight.[13][20]

-

Compound Addition: Remove the culture medium and add varying concentrations of Isoproterenol prepared in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[13]

-

Incubation: Incubate for a defined period (e.g., 30-45 minutes) to allow for cAMP production.[13]

-

Cell Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).[20]

-

Detection: In the absence of cellular cAMP, the antibody binds the d2-labeled cAMP, bringing the donor and acceptor into close proximity and generating a high FRET signal. Cellular cAMP produced in response to Isoproterenol competes for antibody binding, reducing the FRET signal.[20] The signal is read on a compatible plate reader.

-

Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced.[20] Plot the signal against the log concentration of Isoproterenol to generate a dose-response curve and determine the EC50 value.[13]

Workflow for a cAMP accumulation assay using HTRF.

Beyond Canonical Signaling: β-Arrestin Pathways

While the Gs-cAMP pathway is the canonical signaling route for β-ARs, agonist binding also initiates processes that lead to signal desensitization and activation of G-protein-independent pathways. Isoproterenol is a key tool for studying these phenomena.

-

GRK Phosphorylation : Upon agonist binding, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).[21][22]

-

β-Arrestin Recruitment : This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[21][23]

-

Desensitization and Internalization : β-arrestin binding sterically hinders further G-protein coupling, desensitizing the Gs signal.[21] It also acts as an adaptor protein to facilitate receptor internalization via clathrin-coated pits.

-

β-Arrestin-Mediated Signaling : The receptor/β-arrestin complex can act as a scaffold to recruit and activate other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[22][23][24] This represents a distinct, G-protein-independent signaling wave.

β-Arrestin recruitment and downstream signaling pathway.

Applications in Research and Drug Discovery

Isoproterenol's role as a non-selective, high-efficacy agonist makes it an essential standard for numerous applications:

-

Assay Validation: It is used as a positive control to confirm the functionality of cell lines and the performance of new assays designed to measure β-adrenergic signaling.

-

Reference Compound: In drug screening campaigns, Isoproterenol serves as the reference agonist against which the potency and efficacy of novel compounds are compared.

-

Studying Biased Agonism: By comparing the signaling profile of new ligands to that of Isoproterenol (which typically activates both G-protein and β-arrestin pathways), researchers can identify "biased" agonists that preferentially activate one pathway over the other.[25]

-

Disease Modeling: Chronic administration of Isoproterenol in animal models is widely used to induce cardiac hypertrophy and fibrosis, providing a valuable tool for studying the pathophysiology of heart failure and for testing potential therapeutics.[3]

Conclusion

This compound remains a cornerstone tool for the pharmacological interrogation of β-adrenergic receptor signaling. Its well-defined mechanism of action, potent and non-selective agonist activity, and extensive history of use make it an invaluable standard for a wide range of in vitro and in vivo experimental paradigms. From fundamental studies of GPCR signal transduction, including both canonical G-protein pathways and non-canonical β-arrestin-mediated events, to its application in high-throughput drug screening and disease modeling, Isoproterenol continues to be an essential compound in the toolkit of researchers, scientists, and drug development professionals.

References

- 1. ahajournals.org [ahajournals.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Isuprel (Isoproterenol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 8. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. High potency congeners of isoproterenol. Binding to beta-adrenergic receptors, activation of adenylate cyclase and stimulation of intracellular cyclic AMP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. multispaninc.com [multispaninc.com]

- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Competing G protein-coupled receptor kinases balance G protein and β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Isoproterenol acts as a biased agonist of the alpha-1A-adrenoceptor that selectively activates the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Relaxant Effect of (+)-Isoproterenol on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals